molecular formula C24H26N2O2 B1667708 Bag-2

Bag-2

Cat. No.: B1667708
M. Wt: 374.5 g/mol
InChI Key: OENIXTHWZWFYIV-UHFFFAOYSA-N
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Description

Bcl-2-associated athanogene 2, commonly referred to as Bag-2, is a protein that functions as a co-chaperone. It interacts with the ATPase domain of heat shock protein 70 (Hsp70) through its Bag domain. This compound is part of the Bag family, which includes several other proteins that share a conserved region at their C-terminal. These proteins are known for their role in preventing cell death by interacting with Bcl-2 .

Preparation Methods

Bag-2 is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of this compound. The protein is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Bag-2 primarily functions as a protein and does not undergo traditional chemical reactions like small molecules. it can be phosphorylated by MAPK-activated protein kinase 2, which is a primary substrate of p38 MAPK. This phosphorylation event is crucial for mediating several p38 MAPK-dependent processes .

Scientific Research Applications

Bag-2 has been extensively studied for its role in various diseases, including cancers and neurodegenerative diseases. It is involved in regulating cellular functions such as apoptosis, tumor growth, and the stress response. This compound’s interaction with Hsp70 is particularly significant in the context of protein folding and degradation. It has also been used in research related to Alzheimer’s disease, Parkinson’s disease, and spinocerebellar ataxia type-3 .

Mechanism of Action

Bag-2 exerts its effects by interacting with the ATPase domain of Hsp70, thereby stimulating ADP/ATP exchange and repressing co-chaperone Hip binding to Hsp70. This interaction dictates the Hsp70-client interaction, influencing various cellular processes. This compound is also phosphorylated by MAPK-activated protein kinase 2, which mediates several p38 MAPK-dependent processes .

Comparison with Similar Compounds

Bag-2 shares a similar molecular structure and function with other members of the Bag family, such as Bag-1, Bag-3, Bag-4, Bag-5, and Bag-6. this compound has unique aspects that distinguish it from its counterparts. For instance, this compound has been shown to interact with specific cellular components, including mitochondria, endoplasmic reticulum, and microtubules, which are not common to all Bag family members .

Similar Compounds:
  • Bag-1
  • Bag-3
  • Bag-4
  • Bag-5
  • Bag-6

Properties

IUPAC Name

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIXTHWZWFYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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